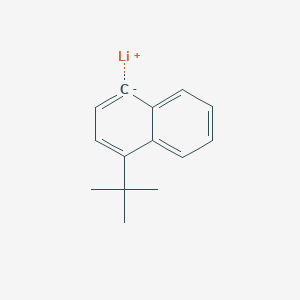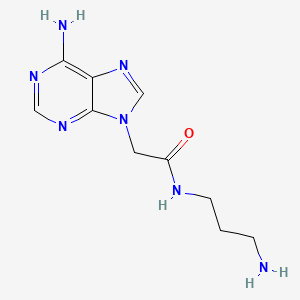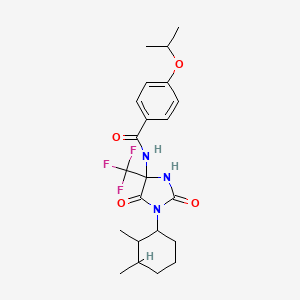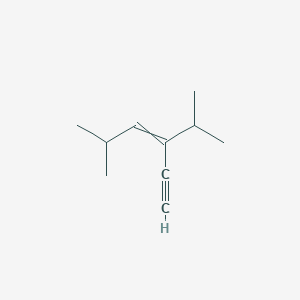![molecular formula C12H14N2S B12616119 C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-88-6](/img/structure/B12616119.png)
C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンは、チアゾールファミリーに属する有機化合物です。チアゾールは、5員環に硫黄原子と窒素原子を両方とも含む複素環式化合物です。この特定の化合物は、3-エチル-フェニル基とメチルアミン基が置換されたチアゾール環を特徴としています。
準備方法
合成経路と反応条件
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンの合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含むハントッシェチアゾール合成により合成できます。
3-エチル-フェニル基での置換: 次に、チアゾール環を、塩化アルミニウムなどのルイス酸触媒の存在下で3-エチル-ベンゼンとのフリーデル・クラフツアルキル化反応にかけます。
メチルアミン基の導入: 最終段階では、塩基性条件下でチアゾール環をメチルアミンと求核置換します。
工業生産方法
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応やより効率的な触媒の使用などの最適化により、収率を向上させ、製造コストを削減できます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、チアゾール環またはフェニル基を標的にすることができ、ジヒドロチアゾールまたは還元されたフェニル誘導体の生成につながる可能性があります。
置換: この化合物は、特にメチルアミン基またはフェニル環で、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。
主要な生成物
酸化: スルホキシド、スルホン。
還元: ジヒドロチアゾール、還元されたフェニル誘導体。
置換: さまざまな置換チアゾールおよびフェニル誘導体。
科学研究への応用
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成、特に医薬品や農薬の開発におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性、抗真菌活性、抗癌活性など、潜在的な生物活性について研究されています。
医学: 特に感染症や癌の治療における治療薬としての可能性を調査するための研究が進められています。
産業: その独特の化学的特性により、ポリマーや染料などの新素材の開発に使用されています。
科学的研究の応用
C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用機序
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンの作用機序は、その特定の用途によって異なります。
抗菌活性: この化合物は、細胞壁合成またはタンパク質機能を阻害することにより、微生物の増殖を阻害する可能性があります。
抗癌活性: 細胞増殖に関与する特定のシグナル伝達経路または酵素を標的にすることにより、癌細胞のアポトーシスを誘導する可能性があります。
類似化合物との比較
類似化合物
- C-[2-(3-メチル-フェニル)-チアゾール-4-イル]-メチルアミン
- C-[2-(3-プロピル-フェニル)-チアゾール-4-イル]-メチルアミン
- C-[2-(3-イソプロピル-フェニル)-チアゾール-4-イル]-メチルアミン
独自性
C-[2-(3-エチル-フェニル)-チアゾール-4-イル]-メチルアミンは、3-エチル-フェニル基の存在により、その化学反応性と生物活性を影響を与える可能性があります。この置換により、化合物の溶解性、安定性、および生物学的標的との相互作用が影響を受けるため、他の類似化合物とは異なります。
特性
CAS番号 |
885280-88-6 |
|---|---|
分子式 |
C12H14N2S |
分子量 |
218.32 g/mol |
IUPAC名 |
[2-(3-ethylphenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-9-4-3-5-10(6-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 |
InChIキー |
FUUVBSWBFQQFOW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2=NC(=CS2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)


![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)

